N-cyclopropyl-3-propyl-1,2,4-oxadiazol-5-amine
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Overview
Description
N-cyclopropyl-3-propyl-1,2,4-oxadiazol-5-amine is a heterocyclic compound that contains a five-membered ring with one oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-3-propyl-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopropylamine with propyl isocyanate, followed by cyclization with an appropriate oxidizing agent . The reaction conditions often involve the use of solvents like dichloromethane (DCM) and temperatures ranging from 0°C to 30°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-3-propyl-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can produce a variety of substituted oxadiazoles .
Scientific Research Applications
N-cyclopropyl-3-propyl-1,2,4-oxadiazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: This compound is investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-cyclopropyl-3-propyl-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclopropyl-1,2,4-oxadiazol-5-amine
- 5-Cyclopropyl-1,3,4-oxadiazol-2-amine
- 3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole
Uniqueness
N-cyclopropyl-3-propyl-1,2,4-oxadiazol-5-amine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C8H13N3O |
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Molecular Weight |
167.21 g/mol |
IUPAC Name |
N-cyclopropyl-3-propyl-1,2,4-oxadiazol-5-amine |
InChI |
InChI=1S/C8H13N3O/c1-2-3-7-10-8(12-11-7)9-6-4-5-6/h6H,2-5H2,1H3,(H,9,10,11) |
InChI Key |
GPTJWWVYKJSOHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NOC(=N1)NC2CC2 |
Origin of Product |
United States |
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